Cas no 1539616-69-7 (2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride)

2-(3-Fluoro-2-methylphenyl)ethane-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of both fluorine and methyl substituents on the phenyl ring enhances its utility in fine-tuning electronic and steric properties during derivatization. This compound is valued for its high purity and stability under controlled conditions, ensuring reliable performance in nucleophilic substitution and coupling reactions. Its structural features make it suitable for developing bioactive compounds with improved metabolic stability and binding affinity. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride structure
1539616-69-7 structure
Product Name:2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride
CAS No:1539616-69-7
MF:C9H10ClFO2S
MW:236.690904140472
CID:5917472
PubChem ID:83716691
Update Time:2025-10-29

2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride
    • 1539616-69-7
    • EN300-1991064
    • Inchi: 1S/C9H10ClFO2S/c1-7-8(3-2-4-9(7)11)5-6-14(10,12)13/h2-4H,5-6H2,1H3
    • InChI Key: XQNDIHJOWLMYDK-UHFFFAOYSA-N
    • SMILES: ClS(CCC1C=CC=C(C=1C)F)(=O)=O

Computed Properties

  • Exact Mass: 236.0074066g/mol
  • Monoisotopic Mass: 236.0074066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.5Ų

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Additional information on 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride

2-(3-Fluoro-2-Methylphenyl)ethane-1-Sulfonyl Chloride: A Comprehensive Overview

2-(3-Fluoro-2-Methylphenyl)ethane-1-sulfonyl chloride, also known by its CAS number 1539616-69-7, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is a derivative of sulfonic acid, specifically featuring a sulfonyl chloride functional group attached to a fluorinated aromatic ring. The structure of this compound consists of a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position, with an ethane sulfonyl chloride group attached at the 1-position. This unique combination of functional groups makes it a valuable intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

The synthesis of 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride typically involves multi-step processes, often starting from the corresponding sulfonic acid or its derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for constructing the sulfonyl chloride group. These methods not only enhance the purity of the final product but also align with the growing demand for sustainable chemical processes.

In terms of chemical properties, 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride exhibits high reactivity due to the electrophilic nature of the sulfonyl chloride group. This reactivity makes it an excellent electrophile in nucleophilic substitution reactions, particularly in the formation of sulfonamides and sulfonate esters. Recent studies have demonstrated its utility in synthesizing bioactive molecules, where precise control over substitution patterns is critical. For example, this compound has been employed as a key intermediate in the development of novel antibiotics and anti-inflammatory agents.

The application of 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride extends beyond pharmaceuticals. It has found significant use in agrochemicals, particularly in the synthesis of herbicides and insecticides. The fluorinated aromatic ring contributes to both stability and bioavailability, making it an ideal component for these applications. Moreover, its role as an intermediate in polymer chemistry has been explored, with researchers investigating its potential in creating advanced materials with tailored properties.

From an environmental perspective, understanding the degradation pathways and ecological impact of 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride is crucial. Recent research has focused on identifying biodegradation mechanisms and assessing its toxicity to aquatic organisms. These studies aim to ensure that its use aligns with global sustainability goals and minimizes adverse environmental effects.

In conclusion, 2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and reactivity make it an indispensable tool in various industries, while ongoing research continues to uncover new applications and improve its synthesis methods. As demand for specialized chemical intermediates grows, this compound is poised to play an even more significant role in shaping future innovations across multiple sectors.

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